molecular formula C13H26N2O4 B14692111 1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate CAS No. 25385-20-0

1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate

Cat. No.: B14692111
CAS No.: 25385-20-0
M. Wt: 274.36 g/mol
InChI Key: HNVFEIFBCWEIOW-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate: is a chemical compound with the molecular formula C_10H_21NO_3 It is a derivative of 1,3-propanediol, which is a three-carbon diol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate typically involves the reaction of 1,3-propanediol with diethyl carbonate and butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: 1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a reagent to study enzyme-catalyzed reactions and metabolic pathways. Its interactions with biological molecules provide insights into cellular processes and mechanisms.

Medicine: The compound has potential applications in drug development, particularly as a precursor for the synthesis of bioactive molecules. Its carbamate group is known for its ability to enhance the pharmacokinetic properties of drugs.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its incorporation into polymer chains can improve the mechanical and thermal properties of the resulting materials.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in research and drug development.

Comparison with Similar Compounds

    1,3-Propanediol: A simple diol with similar structural features but lacking the carbamate group.

    2,2-Diethyl-1,3-propanediol: A derivative of 1,3-propanediol with diethyl substitution.

    Butylcarbamate: A compound with a similar carbamate group but different backbone structure.

Uniqueness: 1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate stands out due to its combination of diethyl substitution and carbamate functionality. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

25385-20-0

Molecular Formula

C13H26N2O4

Molecular Weight

274.36 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2-ethylbutyl] N-butylcarbamate

InChI

InChI=1S/C13H26N2O4/c1-4-7-8-15-12(17)19-10-13(5-2,6-3)9-18-11(14)16/h4-10H2,1-3H3,(H2,14,16)(H,15,17)

InChI Key

HNVFEIFBCWEIOW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OCC(CC)(CC)COC(=O)N

Origin of Product

United States

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